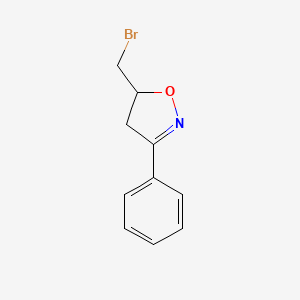

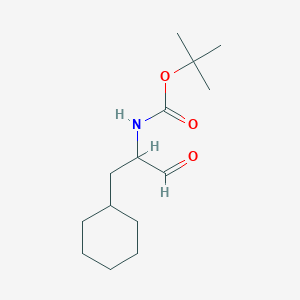

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole

Overview

Description

Scientific Research Applications

Generation and Cycloaddition Reactions

- 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole has been used in the generation of isoxazole analogues of ortho-quinodimethane, which are involved in cycloaddition reactions (Mitkidou & Stephanidou-Stephanatou, 1990).

Antiprotozoal Activity

- Research has demonstrated the synthesis of dihydroisoxazole derivatives, including 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole, and their potential antiprotozoal and cytotoxic activities (Dürüst et al., 2013).

Tautomerism Studies

- Isoxazole compounds, including those derived from 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole, have been studied for their tautomerism properties, revealing insights into their structural and chemical behavior (Boulton & Katritzky, 1961).

Synthesis of Pyrazoles

- Research on brominated precursors like 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole has led to the synthesis of various pyrazoles, showcasing the versatility of these compounds in organic synthesis (Martins et al., 2013).

Heterocyclization to Isoxazole Derivatives

- Studies have demonstrated the conversion of ω-bromo-2-trichloroacetylcycloalkanones to isoxazole derivatives, highlighting the potential of using 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole in creating polymethylene isoxazoles (Flores et al., 2009).

Synthesis of Racemic Isoxazolidine Derivatives

- The compound has been used in the synthesis of racemic isoxazolidine-5-carbonitriles, showcasing its application in developing novel heterocyclic compounds (Beňadiková et al., 2014).

Insect Antifeedant Activities

- 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and insect antifeedant activities, indicating their potential in pest control and bioactivity studies (Thirunarayanan & Sathiyendiran, 2015).

Transformation into Amino Acids and Dipeptides

- Enantiomerically pure derivatives of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole have been used in enzymatic resolution and subsequent transformation into polyfunctionalised amino acids and dipeptides (Cremonesi et al., 2009).

Mechanism of Action

Target of Action

Bromomethyl compounds are known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs and plays a crucial role in various immunologic conditions .

Mode of Action

Bromomethyl compounds are known to interact with dna . For instance, bromomethyl-substituted acridines have been shown to crosslink and intercalate with DNA . This interaction can lead to changes in DNA structure and function, potentially affecting gene expression and cellular processes .

Biochemical Pathways

Bromomethyl compounds are known to participate in suzuki–miyaura coupling reactions , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction could potentially affect various biochemical pathways, leading to the synthesis of new compounds.

Result of Action

Given its potential interaction with dna and participation in Suzuki–Miyaura coupling reactions , it could potentially lead to changes in DNA structure and function, synthesis of new compounds, and alterations in cellular processes.

Action Environment

The action of 5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which bromomethyl compounds participate are known to be influenced by reaction conditions . Additionally, the stability of bromomethyl compounds can be affected by factors such as temperature and pH.

properties

IUPAC Name |

5-(bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNMRBIAISMFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00495679 | |

| Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-3-phenyl-4,5-dihydroisoxazole | |

CAS RN |

68843-61-8 | |

| Record name | 5-(Bromomethyl)-3-phenyl-4,5-dihydro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00495679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)

![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)